[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine
Overview
Description
[2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is a useful research compound. Its molecular formula is C17H22N4 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound [2-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article explores its biological activity, including its effects on various biological systems, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyridine ring , a piperazine moiety , and a benzyl substituent , which are known to influence its biological interactions. The presence of the piperazine group is particularly significant as it is often associated with neuropharmacological activities.
Neuropharmacological Effects
- Receptor Interactions : Compounds containing piperazine groups typically exhibit interactions with neurotransmitter receptors, which can lead to various neuropharmacological effects. For instance, derivatives of piperazine have been shown to possess antidepressant and anxiolytic properties due to their ability to modulate serotonin and dopamine receptors .
- Cognitive Enhancement : Some studies suggest that compounds similar to this compound may enhance cognitive functions by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its availability in the brain .
Anticancer Activity
Research has indicated that related piperazine derivatives exhibit anticancer properties. For example, certain compounds have shown cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors, by inducing apoptosis and inhibiting cell proliferation . The structure of this compound may play a critical role in its effectiveness against cancer cells.
Antimicrobial Properties
Piperazine derivatives have also been evaluated for their antimicrobial activity. Studies have demonstrated that compounds with similar structures can exhibit significant activity against bacterial strains, including Mycobacterium tuberculosis. The presence of the benzyl group enhances the lipophilicity of these compounds, potentially improving their membrane permeability and overall efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of related compounds reveals that:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-benzylpiperazin-1-yl)ethanone | Benzylpiperazine backbone | Antidepressant effects |
4-(4-benzylpiperazin-1-yl)pyridine | Pyridine ring with piperazine | Anticancer activity |
1-(2-methylpyridin-3-yl)piperazine | Methyl-substituted pyridine | Antimicrobial properties |
4-(2-chlorophenyl)piperazine | Chlorophenol substitution | Neuroleptic effects |
This table illustrates how variations in substituents can lead to diverse biological activities within this chemical class.
Study on Anticancer Activity
In a study evaluating the anticancer potential of piperazine derivatives, it was found that certain modifications led to enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that the structural characteristics of compounds like this compound may contribute significantly to their therapeutic efficacy in oncology .
Study on Cognitive Enhancement
Another investigation focused on the cognitive-enhancing effects of piperazine derivatives demonstrated that compounds capable of inhibiting AChE showed promise in improving memory retention in animal models. This highlights the potential application of this compound in treating neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
[2-(4-benzylpiperazin-1-yl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c18-13-16-7-4-8-19-17(16)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15/h1-8H,9-14,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXVLZKBCMQYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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